4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

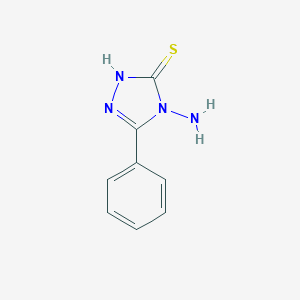

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . It is characterized by a triazole ring substituted with an amino group at the 4-position and a phenyl group at the 5-position, along with a thiol group at the 3-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate . The process begins with the synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate. This intermediate is cyclized with hydrazine hydrate to yield the desired triazole compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Complexation: The compound can form complexes with metal ions, which can alter its chemical properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Complexation: Metal salts such as cadmium (II) salts.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Metal Complexes: Formed from complexation reactions with metal ions.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives involves several methods, including cyclization reactions and condensation with aldehydes. For instance, derivatives have been synthesized through the reaction of thiocarbohydrazide with substituted benzoic acids, followed by condensation with various aldehydes to form Schiff bases . These synthetic approaches are crucial for developing compounds with enhanced biological activities.

Bacterial and Fungal Inhibition

Numerous studies have demonstrated the antimicrobial efficacy of this compound derivatives against various bacterial and fungal strains:

- Bacterial Activity : Compounds derived from this compound have shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents .

- Fungal Activity : The compound also demonstrates antifungal properties against strains like Candida albicans and Aspergillus niger. Studies have reported that some derivatives possess moderate to high antifungal activity, making them candidates for further development in antifungal therapies .

Therapeutic Potential

Beyond antimicrobial applications, this compound derivatives have been explored for other therapeutic uses:

Antiviral and Anticancer Activities

Research indicates that triazole derivatives can exhibit antiviral properties and may be effective against certain cancers. Their ability to interfere with viral replication or cancer cell proliferation is an area of active research .

Anti-inflammatory and Analgesic Effects

Some studies suggest that these compounds may possess anti-inflammatory and analgesic properties as well. The pharmacological profiles of triazole derivatives indicate potential use in treating conditions characterized by inflammation or pain .

Case Studies and Research Findings

A selection of case studies highlights the effectiveness of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with metal ions, while the amino and phenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

- 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it suitable for specific applications in coordination chemistry and as a corrosion inhibitor .

Actividad Biológica

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) is a heterocyclic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of AT, focusing on its antioxidant, antimicrobial, antifungal, and potential therapeutic effects based on recent research findings.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of AT. The compound was evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) assays.

DPPH Assay Results

In the DPPH assay, AT demonstrated a significant capacity to scavenge free radicals. The IC50 value for AT was found to be , indicating a stronger scavenging ability compared to other triazole derivatives .

ABTS Assay Results

Similarly, in the ABTS assay, AT exhibited superior efficacy in neutralizing ABTS•+ free radical cations with an IC50 value of . These findings suggest that AT can effectively reduce oxidative stress by scavenging free radicals.

Antimicrobial and Antifungal Activity

The antimicrobial potential of AT and its derivatives has been extensively studied. A recent investigation synthesized various derivatives of AT and assessed their antimicrobial activity against several pathogens.

Synthesis and Testing

The synthesis involved reacting benzoic acid derivatives with thiocarbohydrazide to produce AT derivatives. The resulting compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger.

Results Summary

The synthesized derivatives exhibited promising antimicrobial activity , with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics . For example:

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|---|

| AT | 32 | 16 | 64 |

| Derivative 1 | 16 | 8 | 32 |

| Derivative 2 | 8 | 4 | 16 |

These results indicate that modifications to the triazole structure can enhance antimicrobial efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities of AT and its derivatives:

- Antifungal Activity : A study demonstrated that certain derivatives of AT exhibited antifungal activity superior to ketoconazole against various fungal strains . The presence of electron-withdrawing groups significantly influenced the antifungal potency.

- Therapeutic Potential : Research has indicated that triazole compounds can act as COX-2 inhibitors, suggesting potential applications in anti-inflammatory therapies .

- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) revealed that substituents on the triazole ring play a crucial role in determining biological activity. Electron-donating groups generally enhance antioxidant properties while electron-withdrawing groups can improve antimicrobial efficacy .

Propiedades

IUPAC Name |

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNHZPGPLNUEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177234 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22706-11-2 | |

| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022706112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. It forms a protective film on the metal surface through molecular adsorption, hindering the interaction between the metal and the corrosive environment.

A: While the provided abstracts do not specify all spectroscopic data, the molecular formula of APTT is C8H8N4S and its molecular weight is 192.25 g/mol. Various spectroscopic techniques like FTIR, 1H NMR, 13C NMR, 31P NMR, and mass spectrometry have been used to characterize APTT and its derivatives.

A: The inhibition efficiency of APTT increases with increasing concentration. Studies have shown that inhibition efficiencies exceeding 90% can be achieved at concentrations as low as 80 × 10–5 M.

A: APTT adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. The negative value of the free energy of adsorption (ΔGads) indicates that the adsorption is a spontaneous process and suggests chemisorption.

A: While APTT demonstrates effective corrosion inhibition, its efficiency generally decreases with increasing temperature. This suggests that the adsorption of APTT on the metal surface is weakened at higher temperatures.

ANone: Yes, APTT and its derivatives have been explored for various applications including:

A: * High Efficiency: APTT exhibits high inhibition efficiencies, even at low concentrations, making it a cost-effective option.

- Compatibility: APTT has shown effectiveness in protecting various metals, including mild steel and aluminum alloys, from corrosion in acidic environments.

A: Molecular dynamics simulations have been employed to investigate the interactions of APTT derivatives in various media, including vacuum, water, and acidic solutions. These simulations provide insights into the total energies, interaction energies, angle parameters, and conformations of these molecules in different environments, complementing experimental findings.

ANone: Several techniques are employed to study APTT's corrosion inhibition, including:

A: APTT can exist in different tautomeric forms, influencing its properties and reactivity. For example, studies have shown that the thione tautomer of APTT exhibits higher stability in solution due to intermolecular hydrogen bonding. Understanding tautomerism is crucial for predicting the behavior of APTT and its derivatives in various applications.

ANone: The provided research primarily focuses on the synthesis, characterization, and applications of APTT and its derivatives. Further research is needed to comprehensively assess the environmental impact and degradation of APTT, including its ecotoxicological effects and potential for bioaccumulation.

A: Yes, APTT serves as a versatile building block for various heterocyclic compounds. It undergoes facile condensation reactions to yield thiadiazaphosphol-2-ones, Schiff bases, and triazole-based ionic liquids and salts, which have potential applications in different fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.